(2S)-6-Amino-2-(15N)azanylhexanoic acid
Overview
Description
(2S)-6-Amino-2-(15N)azanylhexanoic acid is a compound with the molecular formula C<sub>6</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub> and a molecular weight of 147.18 g/mol 1. It belongs to the class of amino acids and contains an azanyl group (also known as aminomethyl ) at the 2-position and a 15N isotope in the amino group. The compound is likely to have biological relevance due to its amino acid nature.
Molecular Structure Analysis
The molecular structure of (2S)-6-Amino-2-(15N)azanylhexanoic acid consists of a six-carbon aliphatic chain with an amino group at the second carbon position. The 15N isotope replaces one of the nitrogen atoms in the amino group. The chirality of the compound is indicated by the (2S) prefix, suggesting that the amino acid has an L-configuration at the second carbon1.
Chemical Reactions Analysis
The compound’s chemical reactivity would likely involve typical amino acid reactions, such as peptide bond formation , acid-base reactions , and oxidation/reduction processes. However, specific reactions would depend on the functional groups present and the reaction conditions.
Scientific Research Applications
Plant Nitrogen Utilization
Lysine labeled with nitrogen-15 is instrumental in understanding plant nitrogen utilization, particularly in the context of organic nitrogen (ON) availability and uptake in terrestrial ecosystems. Research has highlighted the significant role of amino acids like lysine in plant nutrition across various agricultural and natural ecosystems, shedding light on plant-microbe interactions, nitrogen availability in soils, and the ecological implications of ON use by plants under changing climate conditions and nitrogen pollution scenarios (Lipson & Näsholm, 2001).
Coordination Chemistry
In coordination chemistry, lysine and its derivatives, including those labeled with nitrogen-15, are used to study the thermodynamics of self-assembly and host-guest equilibria in metallacrowns of copper(II) and aminohydroxamates. These studies are pivotal for understanding the structural and functional aspects of metal-organic frameworks and their potential applications in catalysis, molecular recognition, and sensor design (Tegoni & Remelli, 2012).
Soil Organic Nitrogen Chemistry
Nitrogen-15 labeled lysine is also essential in soil science, particularly in the study of soil organic nitrogen (SON) chemistry. It aids in identifying and quantifying various nitrogenous compounds in soils, including amino acids, amino sugars, and heterocyclic nitrogen compounds, which are crucial for understanding nitrogen cycling and soil fertility (Schulten & Schnitzer, 1997).
Clinical and Biomedical Research
In clinical and biomedical research, nitrogen-15 labeled lysine is utilized in stable isotope studies to investigate metabolic pathways and nitrogen metabolism in humans and other organisms. These studies are fundamental in developing diagnostic tools and therapeutic strategies for various metabolic disorders and diseases (Halliday & Rennie, 1982).
Future Directions
Future research on (2S)-6-Amino-2-(15N)azanylhexanoic acid could focus on:
- Biological activity : Investigate its potential roles in cellular processes, including protein synthesis and enzymatic reactions.
- Synthetic methods : Develop efficient and scalable synthetic routes for this compound.
- Structural modifications : Explore derivatives with altered functional groups to assess their biological properties.
Remember that this analysis is based on available information, and further studies are needed to fully understand the compound’s properties and potential applications. If you have any specific questions or need additional details, feel free to ask! 😊
properties
IUPAC Name |
(2S)-6-amino-2-(15N)azanylhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1/i8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKERNSBIXSRK-DCNWSHSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584449 | |
Record name | L-(N~2~-~15~N)Lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-6-Amino-2-(15N)azanylhexanoic acid | |
CAS RN |
204451-50-3 | |
Record name | L-(N~2~-~15~N)Lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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